Benzene

Descripción general

Descripción

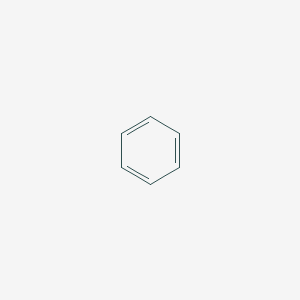

Benzene (C₆H₆) is a planar, cyclic aromatic hydrocarbon with a molecular weight of 78.11 g/mol . Its structure consists of six carbon atoms arranged in a hexagonal ring, each bonded to one hydrogen atom. The delocalized π-electron system, governed by Hückel's 4n+2 rule (n=1), confers exceptional stability and resistance to addition reactions, favoring electrophilic aromatic substitution (EAS) .

Aplicaciones Científicas De Investigación

Industrial Applications

Chemical Manufacturing

Benzene serves as a primary building block in the synthesis of various organic chemicals. Its derivatives are crucial in producing:

- Styrene : Used to make polystyrene and other copolymers.

- Phenol : Important for producing plastics, resins, and adhesives.

- Cyclohexane : Utilized in the manufacture of nylon.

- Aniline : A precursor for dyes and rubber chemicals.

In the United States, approximately 52% of this compound is converted into ethylthis compound, which is then transformed into styrene for plastics production .

| This compound Derivative | Primary Use |

|---|---|

| Styrene | Polystyrene production |

| Phenol | Plastics and resins |

| Cyclohexane | Nylon manufacturing |

| Aniline | Dyes and rubber chemicals |

Environmental Applications

Air Quality Improvement

Recent advancements have focused on using this compound for developing materials that can capture it from polluted air. Researchers from The University of Manchester have created a metal-organic framework (MOF) that effectively filters this compound at low concentrations. This material, known as MIL-125-Zn, demonstrates significant efficiency in capturing this compound, thus addressing air quality challenges .

Nanotechnology

This compound has also been utilized in creating novel nanostructures. Researchers at The University of Tokyo synthesized molecular nanotubes from this compound, which could lead to advancements in nanocarbon-based semiconductors. These nanotubes exhibit unique properties that may enhance electronic applications .

Health Research

Carcinogenic Studies

This compound is classified as a human carcinogen, with significant associations found between exposure to this compound and various types of cancers, including leukemia and non-Hodgkin lymphoma (NHL). A study by UC Berkeley identified a dose-dependent relationship between this compound exposure and NHL risk, highlighting its potential health impacts .

- Leukemia : this compound exposure has long been linked to increased leukemia risk.

- Non-Hodgkin Lymphoma : Recent findings suggest a similar association with NHL, particularly with diffuse large B-cell lymphoma.

Summary of Key Applications

This compound's versatility extends beyond its use as a solvent or fuel; it plays a critical role in various fields:

- Manufacturing : Essential for producing plastics, synthetic fibers, dyes, and detergents.

- Environmental Science : Used in advanced materials for air purification.

- Health Research : Investigated for its carcinogenic effects and links to specific cancers.

Case Study 1: Air Purification Technologies

Researchers developed MIL-125-Zn to enhance air quality by capturing this compound from ambient air. This MOF shows promise in real-world applications where traditional methods fall short due to efficiency issues .

Case Study 2: Cancer Risk Assessment

A systematic review conducted by UC Berkeley provided robust evidence linking this compound exposure to non-Hodgkin lymphoma, emphasizing the need for stricter regulations on this compound emissions in industrial settings .

Mecanismo De Acción

Benzene exerts its effects through various mechanisms:

Electrophilic Substitution: this compound’s delocalized electrons make it highly attractive to electrophiles, leading to the formation of intermediate carbocations and subsequent substitution reactions.

Cellular Effects: this compound can cause bone marrow suppression, leading to anemia and immune system damage by altering blood levels of antibodies and white blood cells.

Comparación Con Compuestos Similares

Physical and Chemical Properties

- Boiling Point : 80.1°C (176.2°F)

- Melting Point : 5.5°C (41.9°F)

- Density : 0.8765 g/cm³ at 20°C

- Reactivity : Undergoes EAS (e.g., nitration, sulfonation) due to electron-rich π-system .

Benzene is a volatile organic compound (VOC) with low water solubility (1.79 g/L at 25°C) and high vapor pressure (95.2 mmHg at 25°C) . Its stability under ambient conditions makes it a persistent environmental pollutant .

Structural and Electronic Comparisons

Borazine (B₃N₃H₆)

- Isoelectronic Relationship: Borazine is inorganic, isoelectronic with this compound, but exhibits polar B–N bonds vs. nonpolar C–C bonds in this compound .

- Aromaticity : Reduced aromaticity compared to this compound due to electronegativity differences between B and N, leading to weaker π-delocalization .

- Applications : Precursor for boron nitride ceramics and hydrogen storage materials .

Toluene (C₆H₅CH₃)

- Structure : Methyl-substituted this compound.

- Reactivity : More reactive in EAS due to the electron-donating methyl group, which directs substituents to the para and ortho positions .

- Toxicity : Less toxic than this compound; used as a solvent in paints and adhesives .

Phenol (C₆H₅OH)

- Electron Density : Hydroxyl group donates electrons via resonance, increasing ring electron density and EAS reactivity .

- Applications : Production of resins, pharmaceuticals, and disinfectants .

Aniline (C₆H₅NH₂)

- Electron Density : Conjugation of the lone pair on NH₂ with the ring reduces electron density at nitrogen, decreasing basicity compared to aliphatic amines .

- Reactivity : Directs substituents to meta positions due to electron-withdrawing resonance effects .

Quantitative Comparison of Key Compounds

Research Findings on Reactivity and Toxicity

- Electron Density and Reactivity: Phenol’s hydroxyl group increases electron density, accelerating bromination 10⁴-fold compared to this compound . In contrast, nitrothis compound (electron-withdrawing NO₂ group) reacts 10⁵ times slower .

- Environmental Impact : this compound’s atmospheric persistence (half-life ~10 days) exceeds toluene’s (~2 days) due to lower reactivity with hydroxyl radicals .

Actividad Biológica

Benzene is a colorless, flammable liquid with a sweet odor and is widely recognized for its biological activity, particularly concerning its toxicological effects on human health. This article delves into the biological activity of this compound, focusing on its mechanisms of toxicity, associated health risks, and relevant research findings.

This compound (C₆H₆) is an aromatic hydrocarbon commonly found in various environmental sources, including vehicle emissions, industrial discharges, and tobacco smoke. Its ubiquitous presence in the environment raises concerns about exposure levels and potential health impacts. The primary routes of exposure include inhalation, ingestion, and dermal contact.

Mechanisms of Biological Activity

This compound's biological activity is primarily linked to its ability to induce hematotoxicity and carcinogenicity. Studies indicate that this compound exposure can lead to several biological alterations that contribute to the development of leukemia and other hematological cancers. The mechanisms include:

- Metabolic Activation : this compound is metabolized in the liver to form reactive metabolites such as phenol, catechol, and hydroquinone, which can cause oxidative stress and DNA damage.

- Genotoxic Effects : this compound exposure has been associated with increased levels of micronuclei and DNA strand breaks in hematopoietic cells, indicating potential genotoxic effects that may initiate carcinogenesis .

- Immune System Modulation : this compound may also affect immune function by altering cytokine production and lymphocyte populations, contributing to increased susceptibility to infections and malignancies .

Health Risks Associated with this compound Exposure

The health risks associated with this compound exposure are significant. Epidemiological studies have established a clear link between this compound exposure and various forms of cancer, particularly:

- Acute Myeloid Leukemia (AML) : this compound is classified as a human carcinogen with strong evidence supporting its role in the development of AML. Studies have shown that workers exposed to this compound have a higher incidence of this disease .

- Chronic Lymphocytic Leukemia (CLL) : There is emerging evidence suggesting an association between this compound exposure and CLL, although the risk is less pronounced compared to AML .

- Other Hematological Cancers : this compound exposure has also been implicated in non-Hodgkin lymphoma (NHL) and multiple myeloma .

Research Findings

Numerous studies have explored the biological activity of this compound. Below are some key findings:

Case Studies

- Occupational Exposure : A cohort study involving refinery workers revealed a significant correlation between this compound exposure levels and the incidence of leukemia. The relative risk for developing leukemia was found to be 1.42 when adjusted for confounding factors .

- Environmental Studies : Research on communities near industrial sites demonstrated elevated rates of hematological cancers among residents exposed to ambient this compound levels, highlighting the need for regulatory measures to limit exposure .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

Benzene undergoes several key electrophilic substitution reactions, which allow the introduction of various functional groups without losing its aromatic character. The primary types of electrophilic aromatic substitution reactions involving this compound include:

-

Nitration

-

Sulfonation

-

Halogenation

-

Friedel-Crafts Alkylation

-

Friedel-Crafts Acylation

Nitration of this compound

Reaction Overview:

This compound reacts with concentrated nitric acid in the presence of concentrated sulfuric acid to form nitrothis compound.

Chemical Equation:

Mechanism:

-

Formation of the nitronium ion () from nitric acid.

-

Electrophilic attack on the this compound ring, forming a carbocation (arenium ion).

-

Deprotonation of the carbocation to restore aromaticity.

Sulfonation of this compound

Reaction Overview:

This compound reacts with fuming sulfuric acid to produce benzenesulfonic acid.

Chemical Equation:

Mechanism:

-

Generation of the electrophile from fuming sulfuric acid.

-

Electrophilic attack on the this compound ring, forming an arenium ion.

-

Loss of a proton to regenerate aromaticity.

Halogenation of this compound

Reaction Overview:

This compound reacts with halogens (Cl or Br) in the presence of a Lewis acid catalyst (e.g., FeCl) to form aryl halides.

Chemical Equation:

Mechanism:

-

Formation of a halonium ion in the presence of a Lewis acid.

-

Electrophilic attack by the halonium ion on the this compound ring.

-

Deprotonation to restore aromaticity.

Friedel-Crafts Alkylation and Acylation

These reactions involve adding alkyl or acyl groups to the this compound ring using alkyl halides or acyl chlorides in the presence of a strong Lewis acid catalyst.

-

Friedel-Crafts Alkylation:

-

Friedel-Crafts Acylation:

Combustion of this compound

This compound can combust in oxygen to produce carbon dioxide and water, releasing energy.

Chemical Equation:

This reaction is exothermic and is utilized in energy production processes.

High-Pressure Chemical Reactions

Recent studies have explored this compound's behavior under extreme conditions, such as high pressure and temperature, revealing complex reaction pathways that lead to various carbon allotropes and hydrocarbons.

Research Findings:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzene in complex environmental or biological matrices?

Gas chromatography (GC) with flame ionization or mass spectrometry detection remains the gold standard for this compound quantification. For trace-level analysis (e.g., ambient air or biological fluids), methods like ASTM D7504 and D4492 specify protocols for minimizing interference from co-eluting hydrocarbons . Key steps include:

- Using capillary columns with polar stationary phases (e.g., DB-WAX) for separation.

- Calibration with internal standards (e.g., deuterated this compound-d6) to correct for matrix effects.

- Validation via interlaboratory studies to ensure precision (RSD < 5%) and accuracy (recovery 90–110%) .

Q. How can researchers design initial toxicity studies to assess this compound exposure in animal models?

Follow OECD guidelines for subchronic inhalation studies (28–90 days) with dose ranges reflecting occupational thresholds (1–100 ppm). Monitor hematological endpoints (lymphocyte counts, hemoglobin) and oxidative stress biomarkers (malondialdehyde, glutathione peroxidase) . For oral exposure, prepare this compound in corn oil or aqueous solutions (1–200 mg/kg/day) and use negative controls with 2-propanol as a vehicle .

Q. What are the foundational methodologies for studying aerobic this compound biodegradation?

Use batch reactors with Bacillus spp. (e.g., GO-13T) under controlled conditions:

- Optimize parameters: pH (6.5–7.5), temperature (25–35°C), and this compound concentration (50–500 mg/L) .

- Measure degradation kinetics via GC headspace analysis or UV-Vis spectroscopy for intermediate metabolites (catechol, muconic acid) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound adsorption or degradation processes?

RSM, particularly Box-Behnken or Central Composite Designs, identifies synergistic interactions among variables. For adsorption studies:

- Define factors: contact time (X₁), concentration (X₂), temperature (X₃) .

- Use ANOVA to validate quadratic models (p < 0.05, F-value > 100) and calculate optimal conditions (e.g., 568 mg/g capacity at 79.67 min, 17.5 ppm) .

- Validate predictions with triplicate experiments (error < 5%) .

Q. What advanced catalytic systems enhance this compound hydroxylation to phenol with minimal byproducts?

Heterogeneous photocatalysts like Au-Pd@g-C₃N4 achieve >80% selectivity under visible light:

- Synthesize catalysts via sol-gel methods with 1–3 wt% metal loading .

- Use in situ DRIFTS or ESR to confirm C–H activation pathways and avoid over-oxidation .

- Compare turnover frequencies (TOF) under varying light intensities (50–200 mW/cm²) .

Q. How does non-thermal plasma (NTP) technology degrade this compound in indoor air, and what parameters govern efficiency?

Multi-layered dielectric barrier discharge (DBD) reactors achieve >90% removal:

- Key variables: specific input energy (SIE: 100–500 J/L), pulse frequency (1–10 kHz), and humidity (RH 20–60%) .

- Monitor byproducts (CO, ozone) via FTIR and optimize SIE to balance degradation and energy cost .

Q. What statistical approaches are critical for analyzing this compound-induced hematotoxicity in occupational cohort studies?

Combine microarray data (e.g., DEGs like TNF-α, IL6) with network analysis tools (STRING, GeneMANIA):

- Identify hub genes (degree centrality >10) and validate via qPCR .

- Adjust for confounders (smoking, co-exposures) using multivariate Cox regression .

Q. Methodological Tables

Table 1. Optimal Conditions for this compound Adsorption via RSM

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Contact Time | 10–90 min | 79.67 min |

| Inlet Concentration | 5–30 ppm | 17.50 ppm |

| Temperature | 20–40°C | 26.02°C |

| Predicted Capacity | – | 568.34 mg/g |

| Experimental Validation | – | 557.59 mg/g |

| Source: |

Table 2. Key Biomarkers for this compound Exposure Studies

| Biomarker | Matrix | Detection Method | Sensitivity |

|---|---|---|---|

| S-phenylmercapturic acid | Urine | HPLC-MS/MS | 0.1 µg/L |

| t,t-muconic acid | Urine | GC-FID | 5 µg/L |

| DNA adducts (8-OHdG) | Blood | ELISA | 0.5 ng/mL |

| Sources: |

Métodos De Preparación

Industrial Preparation Methods

Industrial benzene production relies on large-scale processes that balance cost, efficiency, and feedstock availability. Three primary methods dominate the industry: catalytic dehydrogenation of ethylthis compound, steam cracking of naphtha, and zeolite-catalyzed hydrocarbon conversion.

Catalytic Dehydrogenation of Ethylthis compound

The catalytic dehydrogenation of ethylthis compound accounts for approximately 50% of global this compound production . This method involves passing ethylthis compound over an iron(III) oxide (Fe₂O₃) catalyst at temperatures of 600–650°C. The reaction proceeds via:

Ethylene (C₂H₄) is a valuable byproduct used in polymer production. The process operates at near-atmospheric pressure to minimize side reactions like toluene formation. Despite its moderate energy requirements, the yield typically ranges between 70–80% due to catalyst deactivation from coking .

Table 1: Catalytic Dehydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Fe₂O₃ with K₂O promoter |

| Temperature | 600–650°C |

| Pressure | 1–2 atm |

| Ethylthis compound Conversion | 60–70% |

| This compound Yield | 70–80% |

Steam Cracking of Naphtha

Steam cracking of naphtha, a petroleum-derived feedstock, produces this compound alongside other aromatics like toluene and xylene. The process involves heating naphtha to 800–900°C in the presence of steam, which inhibits coke formation. Key reactions include cyclization and dehydrogenation of alkanes:

this compound yields depend on feedstock composition, with light naphtha (C₅–C₇) yielding 10–15% this compound. Heavy naphtha (C₇–C₁₀) increases yield to 20–25% but requires higher energy input .

Table 2: Steam Cracking Performance Metrics

| Metric | Light Naphtha | Heavy Naphtha |

|---|---|---|

| Temperature | 800–850°C | 850–900°C |

| This compound Yield | 10–15% | 20–25% |

| Energy Consumption | Moderate | High |

Zeolite-Catalyzed Hydrocarbon Conversion

A patented method (US4347394A) uses intermediate-pore zeolites (e.g., ZSM-5) doped with Group VIII metals (e.g., platinum) to convert normal alkanes into this compound-rich mixtures . At 400–500°C, linear alkanes like hexane undergo dehydrocyclization:

This method achieves this compound concentrations exceeding 50% in the aromatic fraction, reducing downstream purification costs. The shape selectivity of zeolites minimizes branched alkane side reactions, enhancing process efficiency .

Laboratory Synthesis Methods

Laboratory-scale this compound synthesis focuses on precision and purity, often employing decarboxylation, polymerization, and hydrolysis routes.

Cyclic Polymerization of Ethyne

Ethyne (acetylene) undergoes cyclic polymerization when passed through a red-hot iron tube at 873 K:

This method, while straightforward, requires stringent temperature control to prevent graphitic carbon deposition3 .

Decarboxylation of Sodium Benzoate

Heating sodium benzoate with soda lime (NaOH/CaO) at 300–400°C yields this compound via decarboxylation:

This method is favored for its simplicity and high purity (>95%) but is limited by benzoic acid availability3 .

Hydrolysis of this compound Sulphonic Acid

Superheated steam hydrolyzes this compound sulphonic acid at 200–250°C:

The sulfuric acid byproduct can be recycled, making this method economically viable for small-scale production3 .

Table 3: Laboratory Method Comparison

| Method | Temperature | Yield | Purity |

|---|---|---|---|

| Ethyne Polymerization | 873 K | 60–70% | 90% |

| Sodium Benzoate | 300–400°C | 85–90% | >95% |

| Sulphonic Acid | 200–250°C | 75–80% | 85% |

Purification Techniques

Crude this compound contains impurities such as thiophene (C₄H₄S) and toluene (C₇H₈). Industrial purification employs extractive distillation using sulfolane or glycol solvents, which selectively dissolve aromatics. Laboratory purification often uses fractional distillation under reduced pressure (25–30 mmHg) to achieve 99.9% purity .

Comparative Analysis of Preparation Methods

Table 4: Industrial vs. Laboratory Methods

| Criterion | Industrial Methods | Laboratory Methods |

|---|---|---|

| Scale | 10,000+ tons/year | <100 g/batch |

| Energy Intensity | High | Moderate |

| Capital Cost | $50–100 million | <$10,000 |

| Purity | 99.5% (after purification) | 85–99.9% |

Propiedades

IUPAC Name |

benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-22-9, 6842-25-7, 79086-19-4 | |

| Record name | Benzene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79086-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3039242 | |

| Record name | Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene appears as a clear colorless liquid with a petroleum-like odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor, Liquid; Liquid, Colorless to light-yellow liquid with an aromatic odor. Note: A solid below 42 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Highly flammable colorless to light-yellow liquid with a petroleum-like odor., Colorless to light-yellow liquid with an aromatic odor. [Note: A solid below 42 °F.] | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

176.2 °F at 760 mmHg (NTP, 1992), 80.08 °C, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80 °C, 176.2 °F, 176 °F | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

12 °F (NTP, 1992), 12 °F, 12 °F (-11 °C) Closed Cup, -11.0 °C (12.2 °F) (Closed cup), -11 °C c.c. | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992), In water, 1.79X10+3 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride, and glacial acetic acid, Miscible with ethanol, ethyl ether, acetone, chloroform; coluble in carbon tetrachloride, 1.79 mg/mL, Solubility in water, g/100ml at 25 °C: 0.18, 0.07% | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 g/cu cm at 20 °C, SPECIFIC DISPERSION 189.6; DENSITY OF SATURATED VAPOR-AIR MIXT AT 760 MM HG (AIR= 1) IS 1.22 AT 26 °C; PERCENT IN SATURATED IN AIR AT 760 MM HG IS 13.15 AT 26 °C, Relative density (water = 1): 0.88, 0.88 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air = 1), Relative vapor density (air = 1): 2.7, 2.77 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 59 °F ; 76 mmHg at 68 °F (NTP, 1992), 94.8 [mmHg], 94.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 75 mmHg | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurities are toluene and xylene, others: phenol, thiophene, carbon disulfide, acetylnitrile, and pyridine. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Orthorhombic prisms or liquid, Colorless to light-yellow liquid [Note: A solid below 42 degrees F] | |

CAS No. |

71-43-2, 26181-88-4 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, labeled with carbon-14 and tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026181884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzene-results-acute-exposure-guideline-levels-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64922108F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CY155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41.9 °F (NTP, 1992), 5.558 °C, 5.5 °C, 6 °C, 41.9 °F, 42 °F | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.